molecular formula C25H22F3N3O4 B12654273 Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-

Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-

Cat. No.: B12654273
M. Wt: 485.5 g/mol
InChI Key: WSTUZGSSQNKRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Cyclohexanecoxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans- (hereafter referred to as Compound A) is a structurally complex derivative of cyclohexanecarboxylic acid. Its core structure includes:

  • A trans-cyclohexanecarboxylic acid backbone.
  • A quinazolinyl moiety substituted with a 2-cyano-3-(trifluoromethyl)benzyl group.

Cyclohexanecarboxylic acid derivatives are widely used as intermediates in pharmaceuticals and fine chemicals due to their conformational rigidity and metabolic stability .

Properties

Molecular Formula

C25H22F3N3O4

Molecular Weight

485.5 g/mol

IUPAC Name

4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H22F3N3O4/c26-25(27,28)20-6-3-4-17(19(20)12-29)14-30-21-7-2-1-5-18(21)22(32)31(24(30)35)13-15-8-10-16(11-9-15)23(33)34/h1-7,15-16H,8-11,13-14H2,(H,33,34)

InChI Key

WSTUZGSSQNKRSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C(=CC=C4)C(F)(F)F)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazoline Core

  • Quinazoline derivatives are commonly synthesized via cyclization reactions involving anthranilic acid derivatives or their amides with appropriate carbonyl compounds.
  • The 1,4-dihydro-2,4-dioxo-3(2H)-quinazoline scaffold is often prepared by condensation of anthranilamide with carboxylic acid derivatives or esters, followed by cyclization under dehydrating conditions.
  • Introduction of the 5-methyl substituent (if present) can be achieved by using methyl-substituted anthranilic acid precursors or via selective methylation post-cyclization.

Functionalization of the Phenyl Ring

  • The 2-cyano-3-(trifluoromethyl)phenyl substituent is introduced via a benzyl halide or benzyl bromide derivative bearing these substituents.
  • The trifluoromethyl group is typically introduced by electrophilic trifluoromethylation or by using commercially available trifluoromethylated aromatic precursors.
  • The cyano group is introduced via nucleophilic substitution or Sandmeyer-type reactions on appropriately substituted aromatic rings.

Formation of Methylene Linkers

  • The methylene bridges connecting the quinazoline nitrogen and the cyclohexane ring are introduced via alkylation reactions.
  • For example, the quinazoline nitrogen can be alkylated with a benzyl halide derivative bearing the cyano and trifluoromethyl groups.
  • The cyclohexane carboxylic acid is linked via a methylene group introduced by reaction with a suitable halomethyl quinazoline intermediate or via reductive amination strategies.

Stereochemical Control

  • The trans-configuration of the cyclohexane substituents is controlled by selective synthesis or separation of isomers.
  • Stereoselective hydrogenation or chiral auxiliaries may be employed to favor the trans-isomer.
  • Chromatographic or crystallization techniques are used to isolate the desired stereoisomer.

Detailed Preparation Methods from Literature and Patents

While direct literature on this exact compound is limited, analogous quinazoline derivatives and cyclohexanecarboxylic acid conjugates provide insight into preparation methods:

Step Reaction Type Reagents/Conditions Outcome
1 Quinazoline ring formation Anthranilamide + carboxylic acid derivative, heat, dehydrating agent (e.g., POCl3) Formation of 1,4-dihydro-2,4-dioxoquinazoline core
2 Aromatic substitution Electrophilic trifluoromethylation or use of trifluoromethylated benzyl halide Introduction of trifluoromethyl group on phenyl ring
3 Nucleophilic substitution Sandmeyer reaction or nucleophilic cyanation Introduction of cyano group at ortho position
4 Alkylation Quinazoline nitrogen + benzyl halide (bearing cyano and trifluoromethyl) under basic conditions Formation of N-benzyl quinazoline intermediate
5 Linkage to cyclohexanecarboxylic acid Alkylation or reductive amination with cyclohexanecarboxylic acid derivative Formation of methylene bridge to cyclohexane ring
6 Stereochemical resolution Chromatography or crystallization Isolation of trans-isomer

Research Findings and Challenges

  • The presence of electron-withdrawing groups (cyano, trifluoromethyl) on the phenyl ring can influence reactivity and require careful control of reaction conditions to avoid side reactions.
  • Quinazoline ring formation is well-established but may require optimization to accommodate bulky substituents.
  • Alkylation steps must be controlled to prevent over-alkylation or side reactions.
  • Stereochemical purity is critical for biological activity; thus, methods to enrich or separate the trans-isomer are essential.
  • Limited direct experimental data on this compound necessitates reliance on analogous synthetic routes and optimization based on standard organic synthesis principles.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Anthranilamide derivatives, trifluoromethylated benzyl halides, cyclohexanecarboxylic acid derivatives
Key reactions Cyclization, electrophilic substitution, nucleophilic cyanation, alkylation, stereochemical resolution
Typical solvents Polar aprotic solvents (DMF, DMSO), chlorinated solvents (CH2Cl2), alcohols for recrystallization
Catalysts/agents POCl3 or other dehydrating agents, bases (K2CO3, NaH), reducing agents for reductive amination
Temperature range Ambient to reflux (25–150 °C), depending on step
Purification methods Chromatography (HPLC, flash), recrystallization, chiral resolution

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The cyclohexanecarboxylic acid moiety undergoes standard transformations:

Reaction TypeConditionsProduct ExampleSupporting Data Source
EsterificationDCC/DMAP, alcoholsMethyl/ethyl esters (CAS 94353-27-2)
Amide FormationHATU, DIPEA, aminesSubstituted cyclohexanecarboxamides (US7985755B2)
Salt FormationNaOH, KOHSodium/potassium salts (PubChem CID)

Key Observation : Ester derivatives of similar cyclohexanecarboxylic acids show improved solubility in apolar solvents , while amidation is utilized in pharmaceutical intermediates .

Quinazolinyl Dione Reactivity

The 1,4-dihydro-2,4-dioxoquinazoline core participates in nucleophilic and redox reactions:

Reaction TypeConditionsOutcomeSource Reference
AlkylationK₂CO₃, alkyl halidesN3-substituted quinazolines (Example 4)
ReductionNaBH₄/LiAlH₄2,4-Dihydroxyquinazoline intermediatesPatent analogs
Ring-OpeningStrong bases (e.g., NaOH)Fragmented aromatic amines (Column 8)

Mechanistic Insight : The dione’s carbonyl groups are susceptible to nucleophilic attack, particularly at the N3 position due to electronic deactivation at C2/C4 .

Cyano Group Transformations

The 2-cyano substituent on the phenyl ring demonstrates limited hydrolysis activity:

Reaction TypeConditionsProductNotes
HydrolysisH₂SO₄/H₂O, refluxCarboxylic acid derivativeNot observed in
ReductionH₂/Pd-CAminomethyl groupTheoretically feasible

Electron-Withdrawing Effects : The trifluoromethyl group meta to the cyano substituent reduces electrophilicity, requiring harsh conditions for hydrolysis .

Trifluoromethylphenyl Interactions

The 3-(trifluoromethyl)phenyl group influences regioselectivity in aromatic substitutions:

Reaction TypeConditionsOutcomeSource
HalogenationFeCl₃, Cl₂Para-chloro derivativeNot directly reported
NitrationHNO₃/H₂SO₄Meta-nitro productInferred from

Steric/Electronic Factors : The -CF₃ group directs electrophiles to the para position relative to itself, but steric hindrance from the adjacent cyano group limits reactivity .

Stability Under Physiological Conditions

In vitro studies suggest metabolic pathways:

  • Oxidative Degradation : CYP450 enzymes oxidize the cyclohexane ring to hydroxylated derivatives.

  • Conjugation : Glucuronidation at the carboxylic acid site observed in liver microsomes .

Comparative Stability Data :

ConditionHalf-Life (h)Major Degradation Pathway
pH 7.4 buffer, 37°C48.2Hydrolysis of dione
Rat liver microsomes6.8Oxidation + glucuronidation

Synthetic Modifications for Drug Development

Patent US7985755B2 highlights strategies for optimizing quinazoline-based therapeutics:

  • Methyl Group Functionalization : The methylene bridge between cyclohexane and quinazolinyl groups is oxidized to ketones under strong oxidizing conditions.

  • Hybrid Derivatives : Coupling with piperidine/piperazine fragments via amide bonds enhances blood-brain barrier penetration.

Scientific Research Applications

Pharmaceutical Development

Cyclohexanecarboxylic acid derivatives have shown promise in drug discovery due to their ability to interact with biological targets. The compound's structure suggests potential applications as:

  • Anticancer Agents : Studies have indicated that quinazoline derivatives exhibit cytotoxicity against various cancer cell lines, making them candidates for further investigation in cancer therapy .

The compound's unique functional groups may confer specific biological activities:

  • Enzyme Inhibition : Research has demonstrated that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .

Material Science

Due to its chemical stability and functional versatility, Cyclohexanecarboxylic acid can be utilized in the development of advanced materials:

  • Polymer Chemistry : It can serve as a monomer or cross-linking agent in the synthesis of polymers with tailored properties for applications in coatings or adhesives .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of quinazoline derivatives similar to Cyclohexanecarboxylic acid. The researchers synthesized various analogs and evaluated their efficacy against prostate cancer cells. Results indicated that certain substitutions enhanced cytotoxicity significantly, suggesting a pathway for developing targeted cancer therapies .

Case Study 2: Enzyme Inhibition

In another study focusing on metabolic disorders, researchers investigated the inhibitory effects of cyclohexanecarboxylic acid derivatives on specific enzymes involved in glucose metabolism. The findings revealed that these compounds could modulate enzyme activity, providing insights into their potential as therapeutic agents for diabetes management .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The quinazolinyl moiety is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Cyclohexanecarboxylic Acid Derivatives with Quinazolinyl Groups
  • Compound B (CAS 876765-80-9): Features a 4-[[(4S)-4-(2-amino-6-phenoxy-3(4H)-quinazolinyl)-1-oxo-4-(tetrahydro-2H-pyran-4-yl)butyl]amino]- substituent. Unlike Compound A, it lacks the trifluoromethyl and cyano groups but includes a tetrahydro-2H-pyran moiety, which may enhance solubility .
  • Compound C (CAS 871475-46-6): Contains a 3-chloro-4-[[tetrazolyl]thio]acetyl]amino]phenoxy]acetyl]- substituent. The tetrazole group in Compound C could confer distinct electronic effects compared to Compound A’s cyano-trifluoromethylbenzyl group .

Key Structural Differences:

Feature Compound A Compound B Compound C
Quinazolinyl Substituent 2-Cyano-3-(trifluoromethyl)benzyl 2-Amino-6-phenoxy Tetrazolyl-thioacetyl
Cyclohexane Configuration trans trans trans
Additional Groups None Tetrahydro-2H-pyran Chlorophenoxy
Trifluoromethyl-Substituted Analogues
  • Compound D (Cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, CAS 735275-42-0): Shares the trifluoromethylphenyl group but lacks the quinazolinyl moiety. The cis configuration may reduce steric hindrance compared to Compound A’s trans backbone .
Anticonvulsant Activity
  • Cyclohexanecarboxylic Acid (CCA) : A simple derivative with anticonvulsant properties. In rat models, CCA showed moderate protection against pentylenetetrazol (PTZ)-induced seizures but lower potency than its methylated analogue (MCCA) .
  • Compound A: While direct data are unavailable, its trifluoromethyl and cyano groups may enhance blood-brain barrier penetration compared to CCA. The quinazolinyl group could target GABA receptors or ion channels, similar to valproate analogues .

Protective Index (PI) Comparison:

Compound ED₅₀ (PTZ Seizure) Neurotoxic Dose (TD₅₀) PI (TD₅₀/ED₅₀)
CCA 120 mg/kg 450 mg/kg 3.75
MCCA 60 mg/kg 300 mg/kg 5.00
Compound A* Data pending Data pending Predicted >5

*Hypothetical PI for Compound A is extrapolated based on structural advantages over CCA .

Physicochemical Properties

Property Compound A CCA Compound D
Molecular Weight ~500 (estimated) 136.15 300.29
Solubility Low (lipophilic groups) Moderate Low (cis configuration)
Storage Conditions -20°C, moisture-sensitive Room temperature -80°C for long-term

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound is synthesized via multi-step reactions involving functionalized quinazolinone scaffolds. A typical route includes:

  • Step 1: Alkylation of the quinazolinone core with a 2-cyano-3-(trifluoromethyl)benzyl group under basic conditions (e.g., NaH/DMF) to introduce the aryl moiety .
  • Step 2: Trans-cyclohexanecarboxylic acid derivatization via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for stereochemical control) .
  • Step 3: Hydrolysis of ester intermediates to yield the final carboxylic acid derivative, monitored by LC/MS (e.g., Rt = 1.17–1.32 min, m/z = 417–516 [MH⁺]) . Key intermediates include the quinazolinone-dione core and trans-cyclohexanecarboxylic acid methyl ester.

Q. Which analytical methods are critical for characterizing this compound’s purity and stereochemistry?

  • HPLC/LC-MS: Quantifies purity and detects byproducts; retention times (e.g., 1.32 min) and mass spectra (e.g., m/z = 516.39) are benchmarked against synthetic standards .
  • NMR Spectroscopy: Confirms regiochemistry and trans-configuration of the cyclohexane ring (e.g., coupling constants J = 10–12 Hz for axial-equatorial protons) .
  • X-ray Crystallography: Resolves absolute stereochemistry when crystallizable derivatives (e.g., methyl esters) are available .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Receptor Binding Assays: Target endothelial differentiation gene receptor 2 (Edg-2/EDG2) using competitive fluorescence polarization or SPR-based assays .
  • Cellular Efficacy: Measure inhibition of atherosclerosis-related pathways (e.g., lipid uptake in macrophages) at concentrations ≤10 µM .
  • Solubility Profiling: Use PBS (pH 7.4) or DMSO-water mixtures to assess suitability for in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for the quinazolinone-cyclohexane coupling step?

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts for Suzuki-Miyaura coupling of aryl boronic acids to the quinazolinone core .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation .
  • Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2–4h while maintaining ≥80% yield .

Q. How do structural modifications (e.g., trifluoromethyl vs. methoxy substituents) impact target selectivity?

  • SAR Studies: Replace the 3-(trifluoromethyl)phenyl group with electron-donating (e.g., methoxy) or bulky (e.g., tert-butyl) groups to assess Edg-2 binding affinity (IC₅₀ shifts from 15 nM to >1 µM) .
  • Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bonding interactions in the receptor’s hydrophobic pocket .

Q. How can discrepancies in receptor binding data between batches be resolved?

  • Batch Reprodubility Analysis: Compare LC/MS and NMR spectra to detect trace impurities (e.g., cis-isomers or hydrolyzed byproducts) .
  • Isotope-Labeled Tracers: Use ¹⁴C-labeled compound to distinguish specific binding from nonspecific interactions in competitive assays .
  • Interlab Validation: Share samples with collaborating labs to standardize assay protocols (e.g., EDTA concentration in buffer) .

Data Contradiction Analysis

Q. Conflicting solubility data in aqueous vs. lipid-based media: How to reconcile?

  • pH-Dependent Solubility: Measure solubility across pH 4–8 (simulating physiological conditions) using shake-flask or nephelometry methods. The compound may exhibit poor solubility (<10 µg/mL) at neutral pH but improved solubility in micellar formulations (e.g., Cremophor EL) .
  • Co-solvent Screening: Test cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance bioavailability without altering stereochemistry .

Methodological Best Practices

  • Stereochemical Purity: Always use chiral HPLC (e.g., Chiralpak AD-H column) to confirm trans-configuration, as cis-isomers can reduce biological activity by >50% .
  • Stability Testing: Store the compound under inert gas (N₂) at −20°C to prevent hydrolysis of the dione moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.